1-isocyanatocyclohexane-1-carbonitrile
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Overview
Description
1-Isocyanatocyclohexane-1-carbonitrile is a versatile chemical compound with the molecular formula C₈H₁₀N₂O. It is known for its unique structure, which includes both an isocyanate group and a nitrile group attached to a cyclohexane ring. This compound is widely used in various fields of scientific research due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanatocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then reacted with cyanogen bromide to yield this compound. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanatocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Oximes, amides.
Reduction: Primary amines.
Substitution: Ureas, carbamates.
Scientific Research Applications
1-Isocyanatocyclohexane-1-carbonitrile is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme inhibitors and protein modifications.
Medicine: It serves as an intermediate in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-isocyanatocyclohexane-1-carbonitrile involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in modifying proteins and other biomolecules. The nitrile group can also participate in reactions that alter the compound’s electronic properties, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
Cyclohexyl isocyanate: Similar in structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Contains the nitrile group but lacks the isocyanate group.
Isocyanatobenzene: Contains an isocyanate group attached to a benzene ring instead of a cyclohexane ring.
Uniqueness: 1-Isocyanatocyclohexane-1-carbonitrile is unique due to the presence of both an isocyanate and a nitrile group on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable tool in synthetic chemistry and industrial applications .
Properties
CAS No. |
52161-44-1 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-isocyanatocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-6-8(10-7-11)4-2-1-3-5-8/h1-5H2 |
InChI Key |
WVODAXIDRUMSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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